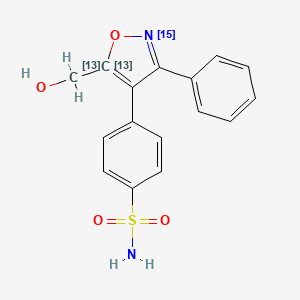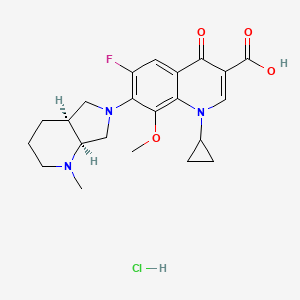
N-Methyl Moxifloxacin Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Moxifloxacin Hydrochloride is a derivative of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of bacterial infections. It is particularly used in the treatment of respiratory tract infections, skin infections, and bacterial conjunctivitis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Moxifloxacin Hydrochloride involves several steps. One common method includes the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane in the presence of a tertiary amine catalyst. This reaction produces 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinoline carboxylic acid .
Industrial Production Methods: For industrial production, the process is optimized for higher yield and purity. The method involves dissolving the borane condensation compound in water, adding hydrochloric acid to form a salt, and then crystallizing the product. This method ensures the removal of genotoxic impurities and results in a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl Moxifloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce halogenated quinolones .
Aplicaciones Científicas De Investigación
N-Methyl Moxifloxacin Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the interactions of fluoroquinolones with metal ions.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Utilized in the development of new antibacterial therapies and in the study of antibiotic resistance.
Mecanismo De Acción
The bactericidal action of N-Methyl Moxifloxacin Hydrochloride results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, the compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Comparación Con Compuestos Similares
- Moxifloxacin Hydrochloride
- Levofloxacin
- Ciprofloxacin
- Gatifloxacin
Comparison: N-Methyl Moxifloxacin Hydrochloride is unique due to its N-methyl group, which enhances its antibacterial activity and reduces its toxicity compared to other fluoroquinolones. This modification also improves its pharmacokinetic properties, making it more effective in treating infections .
Propiedades
IUPAC Name |
7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNUCVGASNEEU-LWHGMNCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
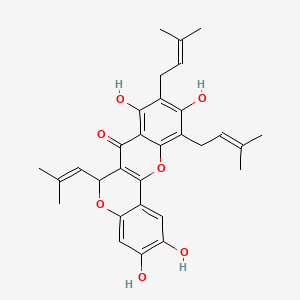
![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)
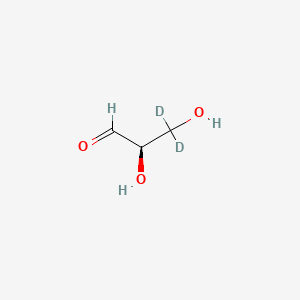


![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)
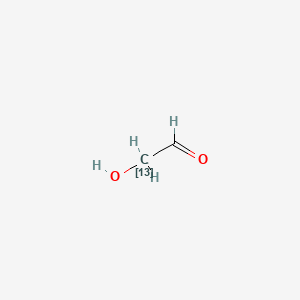
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
